N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Some derivatives of N-substituted compounds, including those similar in structure to N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, have shown potential in antitubercular applications. The modification of certain structures related to this compound has resulted in derivatives with significant anti-tubercular activity against strains like M. tuberculosis H37Rv, M. avium, and M. kansasii. This indicates the potential of such compounds in the rational design of new leads for anti-TB drugs (Asif, 2014).
Potential in Central Nervous System (CNS) Therapeutics
Research has identified functional chemical groups in compounds structurally similar to this compound that may serve as lead molecules for the synthesis of compounds with potential CNS activity. These compounds, due to their structural features, may have effects ranging from depression to convulsion, indicating a broad spectrum of potential CNS-related therapeutic applications (Saganuwan, 2017).
Interaction with Serotonin Receptors
Compounds similar in structure to this compound have been studied for their interaction with serotonin receptors. These compounds have shown potential as antagonists at 5-HT1A/1B autoreceptors and serotonin reuptake inhibitors, suggesting possible antidepressant and anxiolytic efficacy. This points to the potential for these compounds to be developed into fast-acting clinical agents for mental health disorders (Watson & Dawson, 2007).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-5-2-6-13-29)17-27-25(30)21-16-20-7-3-4-8-24(20)32-26(21)31/h3-4,7-10,15-16,23H,2,5-6,11-14,17H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINPEUXAGMBZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.